molecular formula C24H22O12 B13330175 Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside

Cat. No.: B13330175
M. Wt: 502.4 g/mol
InChI Key: JTBHLAGLMHJJIX-LHNXKRSWSA-N
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Description

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside (CAS# 205107-13-7) is an anthraquinone glucoside derivative present in medicinal plants such as Reynoutria japonica . This compound is of significant interest in pharmacological research, particularly for investigating hepatoprotective mechanisms. Studies demonstrate its protective activity against acute liver injury by targeting multiple pathways: it inhibits the release of pro-inflammatory cytokines like TNF-α and IL-1β by inactivating the NF-κB signaling pathway in macrophages, and it attenuates oxidative stress and autophagy in hepatic stellate cells by inhibiting MAPK signaling . Researchers should note that the biological effects of this compound can be concentration-dependent. While it shows protective properties at specific concentrations, one study indicated that high concentrations (e.g., 96 μM) may induce cytotoxicity and metabolic disturbances in human liver L-02 cells, underscoring the importance of dose-finding studies . Supplied as a powder, the compound is soluble in solvents such as DMSO and acetone and should be stored desiccated at -20°C to maintain stability . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H22O12

Molecular Weight

502.4 g/mol

IUPAC Name

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid

InChI

InChI=1S/C24H22O12/c1-9-5-11-17(12(25)6-9)21(31)18-10(19(11)29)3-2-4-13(18)35-24-23(33)22(32)20(30)14(36-24)8-34-16(28)7-15(26)27/h2-6,14,20,22-25,30,32-33H,7-8H2,1H3,(H,26,27)/t14-,20-,22+,23-,24-/m1/s1

InChI Key

JTBHLAGLMHJJIX-LHNXKRSWSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis

Recent studies have demonstrated enzymatic methods as efficient routes for synthesizing chrysophanol derivatives, including chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside. Enzymatic pathways leverage specific biocatalysts such as NADPH-dependent deoxygenases and glycosyltransferases.

  • Enzymatic Deoxygenation and Glycosylation:
    A notable pathway involves the enzymatic deoxygenation of emodin to chrysophanol, followed by glycosylation at the 8-position. The enzyme NADPH-dependent emodin deoxygenase catalyzes the conversion of emodin to chrysophanol, which can then be glycosylated using specific glycosyltransferases to attach the glucose moiety at the 8-position.

  • Malonylation Step:
    The malonyl group at the 6'-O position of the glucose is introduced via malonyl-CoA as a donor substrate in the presence of malonyltransferases or through chemical acylation post-glycosylation. Enzymatic malonylation offers regioselectivity and high yield, although it remains underexplored for this specific compound.

Chemical Synthesis

Chemical synthesis involves multi-step organic reactions, often starting from simpler anthraquinone compounds such as chrysophanol or emodin.

  • Glycosylation of Chrysophanol:
    The process involves activating chrysophanol with suitable glycosyl donors (e.g., peracetylated glucose derivatives) followed by glycosidic bond formation under acidic or enzymatic catalysis.

  • Malonylation of the Glycoside:
    The malonyl group is introduced via esterification using malonyl chloride or malonyl anhydride under controlled conditions, typically in the presence of base catalysts like pyridine or triethylamine.

  • Overall Synthetic Route:

Step Reaction Reagents Conditions Yield/Remarks
1 Glycosylation of chrysophanol Peracetylated glucose, acid catalyst Reflux, inert atmosphere Regioselective at 8-position
2 Deprotection of acetyl groups Acidic hydrolysis Mild conditions Produces D-glucoside
3 Malonylation of glucose hydroxyl Malonyl chloride, pyridine 0°C to room temperature Regioselective at 6'-O

Note: The chemical synthesis of this compound is complex and often yields low to moderate efficiency, making enzymatic methods more attractive for research purposes.

Extraction from Natural Sources

Plant Material Extraction

Chrysophanol derivatives are naturally occurring in plants such as Rheum species and other Polygonaceae family members.

Parameter Recommended Conditions Rationale
Solvent 70% ethanol or methanol Solubilizes anthraquinones effectively
Temperature 60-80°C Enhances extraction efficiency
Time 2-4 hours Sufficient for maximum yield

Purification and Isolation

Post-extraction, the crude extract undergoes chromatographic purification:

Technique Solvent System Yield Notes
Silica gel chromatography Gradient chloroform-methanol Variable Used for initial fractionation
Preparative HPLC Water-acetonitrile with formic acid Purified compound Final purification step

Structural Confirmation

The isolated compound is characterized via NMR, MS, and IR spectroscopy, confirming the presence of the malonyl group at the 6'-O position and glycosidic linkage at the 8-position.

Biotransformation and Microbial Synthesis

Recent advances have explored microbial biotransformation as an alternative method:

  • Microbial Conversion:
    Certain fungi and bacteria can convert precursor compounds like chrysophanol or emodin into their glycosylated and malonylated derivatives using enzymatic pathways.

  • Advantages:

    • Environmentally friendly
    • High regioselectivity
    • Potential for scale-up
  • Process Overview:

Step Method Microorganisms Conditions Outcome
1 Biotransformation Specific fungal strains 25-30°C, pH 6-7 Conversion to glycosides
2 Malonylation Enzymatic addition In situ malonyl-CoA production Formation of malonylated derivatives

Summary of Preparation Methods

Method Type Key Features Advantages Limitations
Enzymatic Synthesis High regioselectivity, mild conditions Specificity, environmentally friendly Costly enzymes, limited scalability
Chemical Synthesis Multi-step, chemical reagents Precise control, scalable Low yield, harsh conditions
Extraction from Plants Natural source, simpler Eco-friendly, direct Low yield, complex purification
Microbial Biotransformation Biocatalytic, eco-friendly High regioselectivity Requires microbial strain optimization

Chemical Reactions Analysis

Types of Reactions: Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside.

Scientific Research Applications

Chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of anthraquinone glucosides and their chemical properties.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

    Medicine: Research has shown potential therapeutic applications in treating conditions such as inflammation, oxidative stress, and microbial infections.

    Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.

Mechanism of Action

The mechanism of action of chrysophanol-8-O-beta-D-(6’-O-malonyl)glucoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits microbial growth.

Comparison with Similar Compounds

Structural Analogues in the Anthraquinone Family

Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside shares structural similarities with other anthraquinone glycosides, differing primarily in the aglycone substituents and sugar modifications:

Compound Name Aglycone Sugar Modification Molecular Formula Source Key References
Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside Chrysophanol 6'-O-malonyl-β-D-glucopyranose C₂₄H₂₂O₁₂ Rheum qinlingense
Physcion-8-O-(6'-O-malonyl)-glucoside Physcion 6'-O-malonyl-β-D-glucopyranose C₂₅H₂₄O₁₂ Radix Polygoni Multiflori
Emodin-8-O-(6'-O-malonyl)-glucoside Emodin 6'-O-malonyl-β-D-glucopyranose C₂₄H₂₂O₁₂ Radix Polygoni Multiflori
Torachrysone-8-O-β-D-(6'-O-acetyl)glucoside Torachrysone 6'-O-acetyl-β-D-glucopyranose C₂₂H₂₆O₁₀ Polygonum multiflorum

Key Observations :

  • Aglycone Variations: Chrysophanol lacks methoxy groups, whereas physcion has a methoxy group at C-6 and emodin has an additional hydroxyl at C-6 . These differences influence bioactivity; for example, emodin exhibits stronger laxative effects, while physcion is associated with anti-inflammatory properties.
  • Sugar Modifications : Malonylation increases hydrophilicity and stability compared to acetylated analogs like Torachrysone-8-O-acetylglucoside . Malonyl groups are more polar, enhancing solubility in aqueous environments, whereas acetyl groups reduce polarity .

Comparison with Malonylated Flavonoids

Malonylation at the 6'-O position of glucose is also observed in flavonoid glycosides, though their aglycones differ:

Compound Name Aglycone Sugar Modification Molecular Formula Source Key References
Quercetin-3-O-(6″-O-malonyl)-β-D-glucoside Quercetin 6″-O-malonyl-β-D-glucopyranose C₂₄H₂₈O₁₅ Spiraea hypericifolia
Apigenin 7-O-β-D-(6"-O-malonyl)-glucoside Apigenin 6"-O-malonyl-β-D-glucopyranose C₂₄H₂₂O₁₃ Various plants

Key Observations :

  • Biological Roles: Anthraquinones like chrysophanol derivatives are primarily involved in plant defense and pigment synthesis, whereas flavonoids (e.g., quercetin, apigenin) often function as antioxidants or UV protectants .
  • Stability: Malonylated anthraquinones degrade upon heating (e.g., during herb processing), releasing free aglycones, while malonylated flavonoids are more stable under similar conditions .

Stability and Pharmacological Implications

Thermal Degradation

Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside and its analogs (e.g., physcion-8-O-malonylglucoside) are heat-labile. Processing Radix Polygoni Multiflori reduces malonylated glycoside content by 60–90%, increasing free aglycones like chrysophanol and physcion . This impacts pharmacological effects:

  • Raw Herbs : High malonylated glycoside content correlates with hepatoprotective and anti-inflammatory effects.
  • Processed Herbs : Elevated free aglycones enhance laxative activity but increase hepatotoxicity risks .

Solubility and Bioavailability

  • Chrysophanol-8-O-glucoside (non-malonylated) has a solubility of 50 mg/mL in DMSO . Malonylation likely improves aqueous solubility due to the carboxylic acid groups, though specific data for the malonylated form are lacking.
  • Compared to acetylated analogs (e.g., Torachrysone-8-O-acetylglucoside), malonylated derivatives exhibit higher polarity, favoring renal excretion over cellular uptake .

Role as Chemical Markers

Malonylated anthraquinones are critical for differentiating raw and processed herbs:

  • Chrysophanol-8-O-malonylglucoside and physcion-8-O-malonylglucoside are markers for unprocessed Radix Polygoni Multiflori .
  • Their degradation products (chrysophanol, physcion) serve as quality indicators for processed herbs .

Analytical Challenges

Differentiating malonylated isomers requires advanced techniques:

  • LC-HRMS/MS: Resolves compounds with identical masses but distinct fragmentation patterns (e.g., chrysophanol vs. physcion derivatives) .
  • CID Mass Spectrometry : Distinguishes isomeric C-glycosides (e.g., acacetin-6-C-malonylglucoside vs. acacetin-8-C-malonylglucoside) .

Biological Activity

Chrysophanol-8-O-beta-D-(6'-O-malonyl)glucoside is a naturally occurring anthraquinone glycoside derived from chrysophanol, recognized for its diverse biological activities. This compound exhibits significant pharmacological potential, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

  • Chemical Formula : C21H20O9
  • Molecular Weight : Approximately 416.38 g/mol
  • Structure : Features a glucoside moiety linked through a beta-D-glycosidic bond, with a malonyl group at the 6' position of the glucose unit.

The presence of the malonyl group enhances the compound's solubility and reactivity, contributing to its unique biological activities compared to other anthraquinone derivatives.

1. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects. It modulates key signaling pathways involved in inflammation, particularly the TNF-α signaling pathway. This modulation can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

2. Antioxidant Activity

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and enhance the body’s endogenous antioxidant defenses. Studies indicate that it can significantly reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

3. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This property highlights its potential as a natural antimicrobial agent in therapeutic applications.

4. Anticancer Activity

The compound has been evaluated for its anticancer properties across multiple cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators. Here are some findings:

Cell LineIC50 Value (µg/mL)
HCT-11610.5
A54915.8
HepG218.1

These results indicate that this compound could be a candidate for further development as an anticancer agent.

The biological activities of this compound are mediated through several molecular mechanisms:

  • Induction of Apoptosis : Triggers apoptotic pathways in cancer cells by increasing ROS levels.
  • Cell Cycle Arrest : Influences cell cycle progression by modulating key regulatory proteins.
  • Inhibition of Inflammatory Mediators : Reduces the expression of pro-inflammatory cytokines by interfering with NF-kB signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Study on Anti-inflammatory Mechanisms :
    • Researchers found that treatment with this compound significantly decreased levels of TNF-α and IL-6 in LPS-induced inflammation models, suggesting its utility in managing inflammatory diseases .
  • Antioxidant Efficacy Assessment :
    • In vitro assays demonstrated that the compound effectively reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in oxidative stress models, indicating strong antioxidant capabilities .
  • Anticancer Activity Evaluation :
    • A comparative study showed that this compound had lower IC50 values than several known chemotherapeutics against specific cancer cell lines, suggesting superior efficacy .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside from plant sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic separation. For example, from Rheum species, sequential fractionation using silica gel chromatography and preparative HPLC is employed to purify the compound . The malonyl group’s presence may require mild extraction conditions (pH 6–7) to prevent hydrolysis. Confirmation of purity is achieved via LC-MS with evaporative light-scattering detection (ELSD) or UV-Vis spectroscopy at λ~430 nm, characteristic of anthraquinones .

Q. How is the structural elucidation of Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside performed?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D techniques like HSQC and HMBC) and high-resolution mass spectrometry (HR-MS) is critical. Key spectral features include:

  • ¹H NMR : Signals for the malonyl moiety (δ ~3.1–3.3 ppm, malonyl methylene protons) and β-glucoside anomeric proton (δ ~5.3 ppm, J = 7–8 Hz) .
  • HR-MS : Molecular ion [M-H]⁻ at m/z 501.42 (C₂₄H₂₂O₁₂⁻) .
    Comparative analysis with non-malonylated derivatives (e.g., Chrysophanol-8-O-glucoside) helps confirm the malonyl substitution .

Q. What are the primary antioxidant assays used to evaluate this compound?

  • Methodological Answer : Standard assays include:

  • DPPH Radical Scavenging : Measures reduction of DPPH absorbance at 517 nm. IC₅₀ values for Chrysophanol-8-O-β-D-(6'-O-malonyl)glucoside are reported to be ~15–20 μM, superior to non-malonylated analogs due to enhanced electron-donating capacity .
  • Superoxide (O₂⁻) Scavenging : Uses a hypoxanthine-xanthine oxidase system, with activity quantified via nitroblue tetrazolium (NBT) reduction inhibition .
  • Controls : Quercetin or ascorbic acid are used as positive controls.

Advanced Research Questions

Q. How does the malonyl group influence the compound’s bioactivity and stability?

  • Methodological Answer : The malonyl group enhances solubility in aqueous-organic mixtures (e.g., DMSO/PEG300) and modulates bioactivity:

  • Bioactivity : The malonyl moiety increases antioxidant potency by stabilizing free radical intermediates via resonance .
  • Stability : Susceptible to enzymatic hydrolysis (e.g., esterases). Stability studies in buffer (pH 7.4, 37°C) over 24 hours with LC-MS monitoring are recommended .
  • Structural Modification : Selective removal of the malonyl group (via alkaline hydrolysis) can be used to study structure-activity relationships .

Q. What advanced techniques resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity levels. Strategies include:

  • Standardized Protocols : Use USP reference standards (≥95% purity) and validate assays with inter-laboratory reproducibility tests .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition per µg/mL). For example, DPPH scavenging ranges from 50–80% at 50 µM, depending on the plant source .
  • Mechanistic Studies : Employ molecular docking to assess binding affinity with targets like elastase (PDB ID: 1H1B) or antioxidant enzymes (e.g., SOD) .

Q. How can researchers investigate the compound’s role in enzyme inhibition (e.g., elastase)?

  • Methodological Answer :

  • In Vitro Assays : Use porcine pancreatic elastase or human neutrophil elastase with fluorogenic substrates (e.g., N-succinyl-Ala-Ala-Ala-AMC). Measure inhibition kinetics (Kᵢ) via fluorescence quenching .
  • Cellular Models : Test anti-inflammatory activity in LPS-stimulated macrophages (e.g., RAW 264.7 cells) by quantifying TNF-α/IL-6 suppression via ELISA .
  • Dose Optimization : IC₅₀ values for elastase inhibition are typically ~10–25 µM, requiring dose-response curves (0.1–100 µM) .

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